molecular formula C15H18O5 B13973354 (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate

(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate

Cat. No.: B13973354
M. Wt: 278.30 g/mol
InChI Key: DMHXELXBORNSQN-JHJVBQTASA-N
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Description

(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with multiple functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the stereoselective reduction of a suitable precursor, followed by esterification and benzylation reactions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester groups may produce diols.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to act as a probe for investigating biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzyl group may also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2R,4R)-1-benzyl 2-Methyl 4-hydroxycyclopentane-1,2-dicarboxylate apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and ester functional groups. This combination allows for unique interactions with biological molecules and makes it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

2-O-benzyl 1-O-methyl (1R,2R,4R)-4-hydroxycyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C15H18O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,11-13,16H,7-9H2,1H3/t11-,12-,13-/m1/s1

InChI Key

DMHXELXBORNSQN-JHJVBQTASA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](C[C@H]1C(=O)OCC2=CC=CC=C2)O

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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